molecular formula C20H21ClFN3O3 B2395637 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 850472-81-0

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2395637
CAS No.: 850472-81-0
M. Wt: 405.85
InChI Key: PBVFXMZBIGVCFD-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzodioxole moiety and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, followed by its attachment to the piperazine ring. The final step involves the acylation of the piperazine derivative with 3-chloro-4-fluoroacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for both research and potential therapeutic applications .

Biological Activity

The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide , often referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

This compound is characterized by a complex molecular structure that contributes to its biological activity. The molecular formula is C22H24ClFN3O3C_{22}H_{24}ClFN_3O_3, with a molecular weight of approximately 440.46 g/mol.

Key Structural Features

FeatureDescription
Benzodioxole moiety Imparts unique electronic properties
Piperazine ring Enhances binding affinity to biological targets
Chloro and Fluoro substituents Modulate lipophilicity and receptor interactions

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to influence:

  • G Protein-Coupled Receptors (GPCRs) : It may act as an agonist or antagonist, modulating signaling pathways involved in neurotransmission and other physiological processes .
  • Enzyme Inhibition : Studies have indicated that it can inhibit specific enzymes related to metabolic pathways, contributing to its therapeutic effects against certain diseases .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays revealed significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic candidate.

Neuropharmacological Effects

The compound has been studied for its effects on neuropharmacological targets. In particular:

  • Dopamine Receptors : It shows promise in modulating dopamine receptor activity, which could be beneficial in treating disorders like Parkinson's disease .
  • Serotonin Receptors : Interaction with serotonin receptors may contribute to anxiolytic effects.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.
  • Neuropharmacological Assessment :
    • In a rodent model for Parkinson's disease, administration of the compound resulted in improved motor function scores compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3/c21-16-10-15(2-3-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFXMZBIGVCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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